dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate
Description
Dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate is a specialized aromatic ester derivative with a complex substitution pattern. Structurally, it consists of a terephthalate backbone (dimethyl 1,4-benzenedicarboxylate) modified at the 2-position by an amide-linked 4-methoxy-3-nitrobenzoyl group. Its synthesis likely involves coupling reactions between dimethyl 2-aminoterephthalate and 4-methoxy-3-nitrobenzoyl chloride, followed by purification to isolate the esterified product.
Properties
IUPAC Name |
dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c1-26-15-7-5-10(9-14(15)20(24)25)16(21)19-13-8-11(17(22)27-2)4-6-12(13)18(23)28-3/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBIZAYCOTVFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate (DMNT) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings regarding DMNT, supported by data tables and case studies.
Chemical Structure and Properties
DMNT is characterized by its complex structure, which includes a methoxy group, a nitro group, and a terephthalate backbone. Its molecular formula is , and it possesses significant lipophilicity due to the presence of aromatic rings, which may influence its biological interactions.
The biological activity of DMNT can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group in DMNT can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects against various cell types .
- Electrophilic Aromatic Substitution : The presence of the methoxy and nitro substituents allows DMNT to participate in electrophilic aromatic substitution reactions, which can modify proteins and nucleic acids within cells.
- Cellular Uptake : The lipophilic nature of DMNT facilitates its uptake into cells, where it can exert its effects on cellular signaling pathways.
Antimicrobial Properties
Research indicates that DMNT exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 100 µg/mL |
Anticancer Activity
DMNT has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's ability to activate caspase pathways suggests a mechanism involving programmed cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HT-29 (Colon Cancer) | 15 |
Case Studies
- Study on Antiviral Activity : A recent study explored the antiviral potential of DMNT derivatives against Hepatitis B virus (HBV). The results indicated that certain derivatives exhibited significant inhibition of HBV replication through modulation of intracellular protein levels .
- Toxicological Assessment : Toxicity studies in zebrafish embryos revealed that DMNT can induce developmental abnormalities at higher concentrations, highlighting the need for careful evaluation in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique functional groups differentiate it from structurally related esters and amides. Key comparisons include:
Substituent Effects on Reactivity and Stability
- Dimethyl 2-[(Trifluoroacetyl)Amino]Terephthalate (CAS 445252-15-3): The trifluoroacetyl group is strongly electron-withdrawing, leading to a lower pKa (~9.01) compared to the nitro-methoxybenzoyl variant, which likely has higher acidity due to the nitro group’s resonance effects. Boiling point: ~400.9°C (predicted), density: 1.421 g/cm³ . Applications: Intermediate for fluorinated polymers or pharmaceuticals.
- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): A sulfonylurea herbicide with a triazine ring instead of a benzoyl group. The triazine moiety enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. The nitro group in the target compound may confer similar bioactivity but with altered selectivity .
- Dimethyl 2-((2-Hydroxy-3-Methoxybenzyl)Amino)Terephthalate (CymitQuimica Ref: 10-F734525): Features a hydroxyl-methoxybenzyl group, increasing hydrophilicity.
Physicochemical Properties
*Estimated based on formula C₁₈H₁₅N₂O₈.
Research Findings and Industrial Relevance
- Market Context: Dimethyl terephthalate (DMT) derivatives are critical in polymer markets (), but niche substitutions like nitrobenzoyl-amino groups cater to specialized sectors like agrochemicals or pharmaceuticals.
- Stability Concerns : Analog discontinuation () highlights the need for robust stabilization strategies, such as steric hindrance or protective groups, during production.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]terephthalate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including:
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Acylation : Reacting 4-methoxy-3-nitrobenzoic acid with thionyl chloride to form the acyl chloride, followed by coupling with dimethyl 2-aminoterephthalate in anhydrous dichloromethane under inert atmosphere .
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .
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Optimization : Use factorial design (e.g., 2³ design) to test variables like temperature (60–100°C), molar ratios (1:1 to 1:1.2), and catalyst loading (DMAP, 0.5–2 mol%) .
Variable Tested Range Optimal Condition Temperature (°C) 60–100 80 Molar Ratio 1:1 – 1:1.2 1:1.1 Catalyst (DMAP, mol%) 0.5–2 1.5
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR (CDCl₃) should show:
- Methoxy singlet at δ 3.8–3.9 ppm.
- Aromatic protons split into distinct patterns due to nitro and benzoyl groups (δ 7.5–8.5 ppm) .
- IR : Stretch bands for ester C=O (~1720 cm⁻¹), nitro group (~1520 cm⁻¹), and amide N–H (~3300 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion [M+H]⁺ .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products might form?
- Methodological Answer :
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Nitro groups may hydrolyze under acidic conditions, forming carboxylic acid derivatives .
- Storage Recommendations : Store in amber vials at –20°C under nitrogen to prevent photodegradation and oxidation .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of nitro group reduction in this compound?
- Methodological Answer :
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DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states during catalytic hydrogenation (e.g., Pd/C in ethanol). Focus on charge distribution at the nitro group and steric effects from the methoxy substituent .
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Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated solvents (e.g., CD₃OD) to identify rate-determining steps .
Parameter Value Basis Set 6-311+G(d,p) Solvent Model SMD (ethanol) Activation Energy ~25 kcal/mol
Q. How can researchers systematically identify and quantify byproducts during large-scale synthesis?
- Methodological Answer :
- LC-HRMS : Employ a Q-TOF mass spectrometer (ESI+) with MassHunter software to detect trace impurities (<0.1%). Common byproducts include hydrolyzed esters (e.g., terephthalic acid derivatives) and dimerization products .
- SPE Purification : Use Oasis HLB cartridges (Waters) to isolate byproducts prior to structural elucidation via 2D NMR .
Q. What experimental design principles apply to optimizing regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
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DoE (Design of Experiments) : Apply a fractional factorial design to screen variables (e.g., solvent polarity, Lewis acid catalysts). For example:
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Factors : Solvent (DMF vs. THF), catalyst (ZnCl₂ vs. BF₃·OEt₂), temperature (0°C vs. RT).
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Response : Regioselectivity ratio (determined by ¹H NMR integration) .
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Machine Learning : Train a model on historical reaction data (e.g., yield, selectivity) to predict optimal conditions for new derivatives .
Factor Level 1 Level 2 Optimal Level Solvent DMF THF THF Catalyst ZnCl₂ BF₃·OEt₂ BF₃·OEt₂ Temperature (°C) 0 25 0
Key Methodological Considerations
- Contradiction Handling : Computational models () may suggest different optimal conditions than empirical trials ( ). Validate predictions with small-scale experiments before scaling.
- Data Integrity : Use chemical software (e.g., ACD/Labs or ChemAxon) for spectral analysis and reaction simulation to minimize human error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
